molecular formula C16H18N2O3S B4500203 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane

4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B4500203
M. Wt: 318.4 g/mol
InChI Key: FFCMJMFKZBTMMV-UHFFFAOYSA-N
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Description

4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane is a complex organic compound with the molecular formula C16H18N2O3S and a molar mass of 318.39 g/mol . This compound features a unique spirocyclic structure, incorporating a thienyl group, an isoxazole ring, and an oxa-azaspirodecane framework. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[45]decane typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the isoxazole ring or the thienyl group, leading to the formation of different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or isoxazole moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane include other spirocyclic compounds, isoxazole derivatives, and thienyl-containing molecules. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties . Examples of similar compounds include:

  • Spiro[4.5]decane derivatives
  • Isoxazole-based compounds
  • Thienyl-substituted molecules

These comparisons highlight the uniqueness of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4

Properties

IUPAC Name

1-oxa-4-azaspiro[4.5]decan-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15(12-11-13(21-17-12)14-5-4-10-22-14)18-8-9-20-16(18)6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCMJMFKZBTMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
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4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane

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